Imidazo[1,5-a]pyridin-1-ylmethanol
Overview
Description
Imidazo[1,5-a]pyridin-1-ylmethanol is a chemical compound with the molecular formula C8H8N2O . It has a molecular weight of 148.16 . This compound belongs to the class of aromatic heterocycles known as imidazo[1,5-a]pyridines . These compounds have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . They have great potential in several research areas, from materials science to the pharmaceutical field .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .
Molecular Structure Analysis
The molecular structure of Imidazo[1,5-a]pyridin-1-ylmethanol is represented by the linear formula C8H8N2O .
Chemical Reactions Analysis
Imidazo[1,5-a]pyridine derivatives, including Imidazo[1,5-a]pyridin-1-ylmethanol, can undergo a variety of chemical reactions . These include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .
Physical And Chemical Properties Analysis
Imidazo[1,5-a]pyridin-1-ylmethanol has a molecular weight of 148.16 .
Scientific Research Applications
Versatile Architecture for Stable N-Heterocyclic Carbenes
- Imidazo[1,5-a]pyridine offers a versatile platform for generating new types of stable N-heterocyclic carbenes. This includes Rh(I) mono- and biscarbenes from imidazo[1,5-a]pyridin-3-ylidenes and derivatives from a mesoionic carbene (Alcarazo et al., 2005).
Promising Therapeutic Agents
- Imidazo[1,2-a]pyridine, a closely related structure, shows potential as a "drug prejudice" scaffold with applications in anticancer, antimicrobial, antiviral, and other medicinal properties (Deep et al., 2016).
Efficient Synthesis Methodologies
- A novel method for the preparation of imidazo[1,5-α]pyridines has been developed, significantly expanding the scope of accessible compounds in this class. This approach is instrumental for research in organic synthesis, biomass conversion, and medicinal chemistry (Zeng et al., 2021).
Fluorescent Probes for Membrane Dynamics
- Imidazo[1,5-a]pyridine-based fluorophores are promising for studying membrane dynamics, hydration, and fluidity, which are crucial for monitoring cellular health (Renno et al., 2022).
Synthesis of Wide-Ranging Derivatives
- Various synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles have been explored, enabling the construction of a large number of agrochemicals and pharmaceuticals (Ramana Reddy et al., 2022).
Optical and Luminescent Properties
- Halogenated imidazo[1,5-a]pyridines have been investigated for their structural and optical properties, demonstrating their potential as luminescent scaffolds with varied applications in fields like optoelectronics and coordination chemistry (Volpi et al., 2019).
Safety And Hazards
Imidazo[1,5-a]pyridin-1-ylmethanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . This suggests that there could be further advancements and applications of these compounds, including Imidazo[1,5-a]pyridin-1-ylmethanol, in the future.
properties
IUPAC Name |
imidazo[1,5-a]pyridin-1-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-7-8-3-1-2-4-10(8)6-9-7/h1-4,6,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSCRHULDXXNCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592041 | |
Record name | (Imidazo[1,5-a]pyridin-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,5-a]pyridin-1-ylmethanol | |
CAS RN |
112230-23-6 | |
Record name | (Imidazo[1,5-a]pyridin-1-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imidazo[1,5-a]pyridin-1-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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